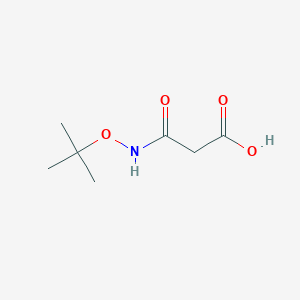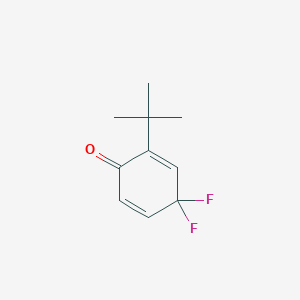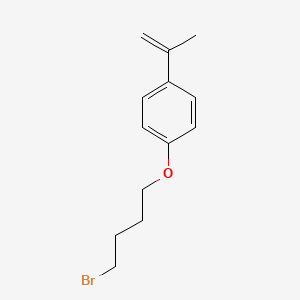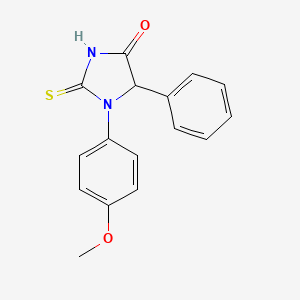![molecular formula C15H29Cl3Si2 B12577338 Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane CAS No. 473937-67-6](/img/structure/B12577338.png)
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a dodecyl chain with a terminal alkyne and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane typically involves the reaction of a dodecyl alkyne with trichlorosilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Catalyst: Platinum or palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
The reaction proceeds via the hydrosilylation mechanism, where the trichlorosilane adds across the triple bond of the alkyne, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and catalysts can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The trichlorosilane group can be reduced to a silane or silanol.
Substitution: The chlorine atoms in the trichlorosilane group can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a base, such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of silanes or silanols.
Substitution: Formation of alkoxysilanes or aminosilanes.
Applications De Recherche Scientifique
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane exerts its effects involves the interaction of the trichlorosilane group with various molecular targets. The trichlorosilane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichlorododecylsilane
- Trimethylsilylacetylene
- Dodecyltrichlorosilane
Uniqueness
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is unique due to the presence of both a trichlorosilane group and a terminal alkyne with a trimethylsilyl group. This combination of functional groups allows for versatile reactivity and a wide range of applications. The compound’s ability to undergo various chemical reactions and its potential use in different fields make it a valuable addition to the family of organosilicon compounds.
Propriétés
Numéro CAS |
473937-67-6 |
|---|---|
Formule moléculaire |
C15H29Cl3Si2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
trichloro(12-trimethylsilyldodec-11-ynyl)silane |
InChI |
InChI=1S/C15H29Cl3Si2/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15-20(16,17)18/h4-11,13,15H2,1-3H3 |
Clé InChI |
WRMTWHPWPQKMFL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)

![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)




![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
